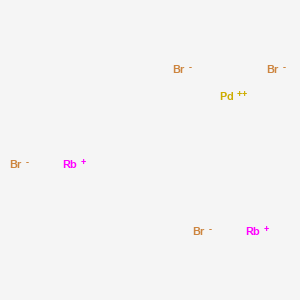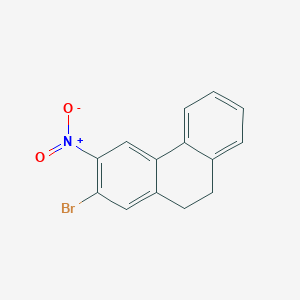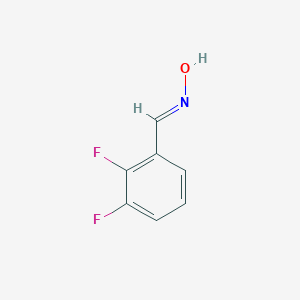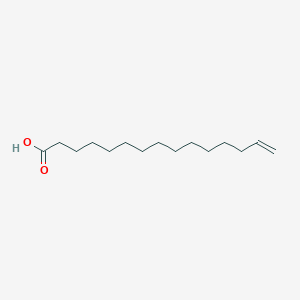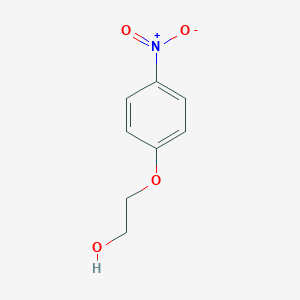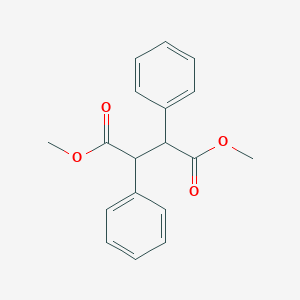
Dimethyl 2,3-diphenylbutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,3-diphenylbutanedioate, also known as dimethyl fumarate (DMF), is a chemical compound that has been widely studied for its potential applications in various fields. DMF is a white crystalline powder that has a molecular formula of C12H14O4 and a molecular weight of 226.24 g/mol. This compound has been found to possess several interesting properties that make it a promising candidate for use in scientific research.
Mecanismo De Acción
The mechanism of action of DMF is complex and not fully understood. However, it has been proposed that DMF exerts its biological effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and anti-inflammatory responses in cells. DMF has also been found to modulate the activity of various enzymes and signaling pathways, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
DMF has been found to possess several biochemical and physiological effects that make it a promising candidate for use in various scientific applications. These effects include antioxidant and anti-inflammatory properties, as well as the ability to modulate the activity of various enzymes and signaling pathways. DMF has also been found to possess neuroprotective and immunomodulatory properties, which make it a potential candidate for the treatment of neurological and autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMF has several advantages and limitations for use in lab experiments. One of the main advantages of DMF is its ability to penetrate cell membranes and reach intracellular targets, which makes it a useful tool for studying cellular processes. DMF is also relatively stable and easy to handle, which makes it convenient for use in lab experiments. However, DMF has some limitations, including its potential toxicity and the need for careful handling and disposal. DMF can also interfere with some assays and experimental systems, which may limit its use in certain applications.
Direcciones Futuras
DMF has several potential future directions for research. One potential direction is the development of new DMF-based drugs and therapies for the treatment of various diseases, including neurological and autoimmune disorders. Another potential direction is the use of DMF in the synthesis of new materials, including polymers and nanoparticles. Additionally, DMF may have potential applications in the field of agriculture, as a potential pesticide or herbicide. Further research is needed to fully explore the potential applications of DMF in various scientific fields.
Métodos De Síntesis
DMF can be synthesized through a variety of methods, including the esterification of fumaric acid with methanol in the presence of a catalyst. This method has been widely used to produce DMF on a large scale, and it has been found to be efficient and cost-effective.
Aplicaciones Científicas De Investigación
DMF has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, DMF has been investigated as a potential drug candidate for the treatment of various diseases, including multiple sclerosis, psoriasis, and cancer. In biochemistry, DMF has been found to possess antioxidant and anti-inflammatory properties, which make it a promising candidate for use in the development of new drugs and therapies. In materials science, DMF has been used as a solvent and a reagent in the synthesis of various materials, including polymers and nanoparticles.
Propiedades
Número CAS |
19020-59-8 |
|---|---|
Nombre del producto |
Dimethyl 2,3-diphenylbutanedioate |
Fórmula molecular |
C18H18O4 |
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
dimethyl 2,3-diphenylbutanedioate |
InChI |
InChI=1S/C18H18O4/c1-21-17(19)15(13-9-5-3-6-10-13)16(18(20)22-2)14-11-7-4-8-12-14/h3-12,15-16H,1-2H3 |
Clave InChI |
JFIQBXWLKNJROM-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)OC |
SMILES canónico |
COC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



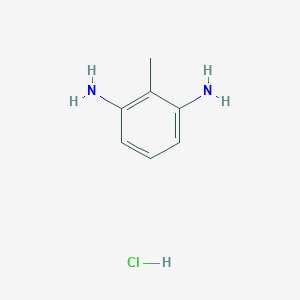

![4,6,7-Trihydroxy-5-methoxy-1,8,8,9-tetramethyl-8,9-dihydro-3H-phenaleno[1,2-b]furan-3-one](/img/structure/B102594.png)

